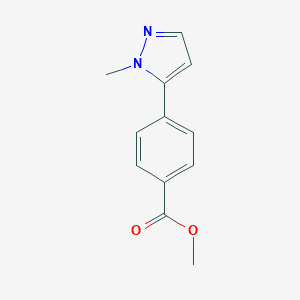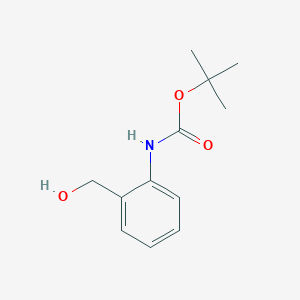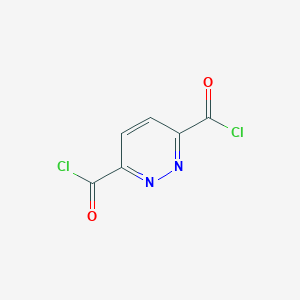
tert-Butyl ethyl 2-imidodicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl ethyl 2-imidodicarbonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl N-tert-butyl carbamate and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Tert-Butyl ethyl 2-imidodicarbonate has various applications in scientific research. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of carbamates and ureas. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, tert-Butyl ethyl 2-imidodicarbonate has been used as a catalyst in the synthesis of cyclic carbonates.
Mécanisme D'action
Tert-Butyl ethyl 2-imidodicarbonate acts as a carbonylating agent in organic synthesis. It reacts with amines and alcohols to form carbamates and ureas. The reaction mechanism involves the formation of a carbamate intermediate, which then reacts with carbon dioxide to form the final product.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of tert-Butyl ethyl 2-imidodicarbonate. However, studies have shown that it is a relatively stable compound and does not decompose under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-Butyl ethyl 2-imidodicarbonate is its versatility as a reagent in organic synthesis. It can be used in the synthesis of various compounds and has been shown to be an effective catalyst in the synthesis of cyclic carbonates. However, one limitation of this compound is its potential toxicity. It should be handled with care and appropriate safety measures should be taken when working with it.
Orientations Futures
There are various future directions for the research and application of tert-Butyl ethyl 2-imidodicarbonate. One potential direction is the development of more efficient and sustainable synthesis methods. Additionally, further research could be conducted on the use of this compound as a catalyst in the synthesis of other compounds. There is also potential for the use of tert-Butyl ethyl 2-imidodicarbonate in the development of new pharmaceuticals and agrochemicals.
Conclusion
In conclusion, tert-Butyl ethyl 2-imidodicarbonate is a versatile compound that has various applications in scientific research. It is commonly used as a reagent in organic synthesis and has potential in the development of new pharmaceuticals and agrochemicals. While there are limitations to its use, the future directions for research and application of this compound are promising.
Méthodes De Synthèse
Tert-Butyl ethyl 2-imidodicarbonate can be synthesized using various methods. One of the most common methods is the reaction of ethyl carbamate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction produces tert-Butyl ethyl 2-imidodicarbonate as a white crystalline powder with a melting point of 76-78°C.
Propriétés
Numéro CAS |
182237-54-3 |
|---|---|
Nom du produit |
tert-Butyl ethyl 2-imidodicarbonate |
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
tert-butyl N-ethoxycarbonylcarbamate |
InChI |
InChI=1S/C8H15NO4/c1-5-12-6(10)9-7(11)13-8(2,3)4/h5H2,1-4H3,(H,9,10,11) |
Clé InChI |
UQUYNGRHPOJDLJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)NC(=O)OC(C)(C)C |
Synonymes |
Imidodicarbonic acid, 1,1-dimethylethyl ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)